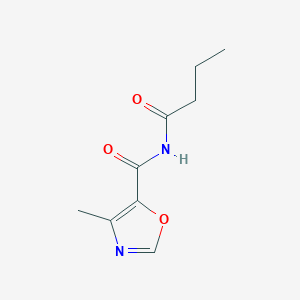![molecular formula C18H18O3 B12893283 Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl- CAS No. 86694-55-5](/img/structure/B12893283.png)
Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two furan rings connected through a methylene bridge with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structural properties.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: The major product is the reduced form of the methylene bridge, resulting in a single bond.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Applications De Recherche Scientifique
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and furan rings can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is unique due to its dual furan ring structure connected by a methylene bridge with a 4-methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
86694-55-5 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3 |
Clé InChI |
RQNIXPZTIHJGQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



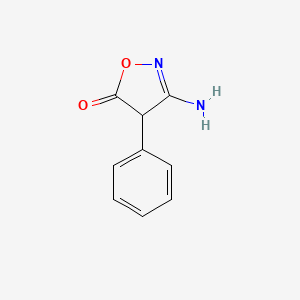

![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
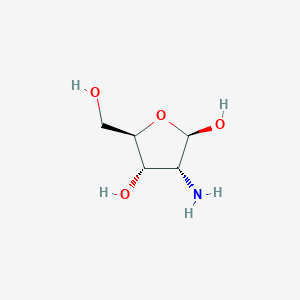
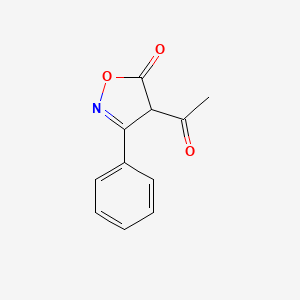
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)

![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
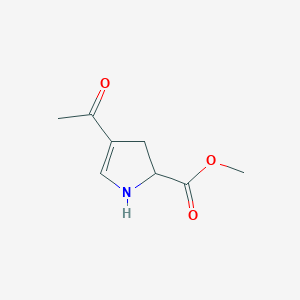

![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
